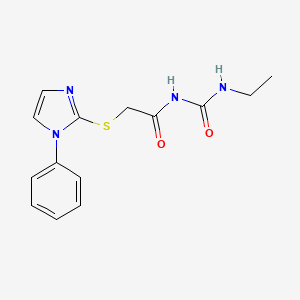
Urea, 1-ethyl-3-((1-phenylimidazol-2-ylthio)acetyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, 1-ethyl-3-((1-phenylimidazol-2-ylthio)acetyl)- is a synthetic organic compound with the molecular formula C14-H16-N4-O2-S This compound is characterized by the presence of a urea moiety linked to an imidazole ring through a thioacetyl group The imidazole ring is further substituted with a phenyl group, making it a complex and unique structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1-ethyl-3-((1-phenylimidazol-2-ylthio)acetyl)- typically involves multiple steps, starting with the preparation of the imidazole ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes the preparation of intermediates, followed by their sequential reaction to form the final product. The use of advanced purification techniques, such as column chromatography, is essential to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Urea, 1-ethyl-3-((1-phenylimidazol-2-ylthio)acetyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the thioacetyl group to a thiol or a sulfide.
Substitution: The imidazole ring can undergo substitution reactions, where the phenyl group can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .
Wissenschaftliche Forschungsanwendungen
Urea, 1-ethyl-3-((1-phenylimidazol-2-ylthio)acetyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of Urea, 1-ethyl-3-((1-phenylimidazol-2-ylthio)acetyl)- involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The thioacetyl group may also play a role in binding to active sites of enzymes, thereby modulating their function . The exact pathways and molecular targets are still under investigation, but the compound’s unique structure allows for diverse interactions within biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Urea derivatives: Compounds such as (1S,2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol urea derivatives have similar structural features and biological activities.
Imidazole derivatives: Other imidazole-containing compounds, such as histidine and its analogs, share the imidazole ring structure and exhibit similar chemical properties.
Uniqueness
What sets Urea, 1-ethyl-3-((1-phenylimidazol-2-ylthio)acetyl)- apart is its unique combination of functional groups, which allows for a wide range of chemical reactions and biological interactions. The presence of both the urea and imidazole moieties provides a versatile platform for further modifications and applications in various fields.
Eigenschaften
CAS-Nummer |
60176-50-3 |
|---|---|
Molekularformel |
C14H16N4O2S |
Molekulargewicht |
304.37 g/mol |
IUPAC-Name |
N-(ethylcarbamoyl)-2-(1-phenylimidazol-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C14H16N4O2S/c1-2-15-13(20)17-12(19)10-21-14-16-8-9-18(14)11-6-4-3-5-7-11/h3-9H,2,10H2,1H3,(H2,15,17,19,20) |
InChI-Schlüssel |
YAIBAVOAJXREBH-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(=O)NC(=O)CSC1=NC=CN1C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


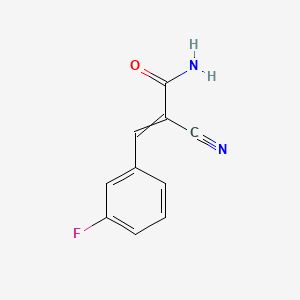

![N-[2-[(2-Chloro-6-cyano-4-nitrophenyl)azo]-5-[(3-methoxybutyl)(2-methoxyethyl)amino]phenyl]acetamide](/img/structure/B13805125.png)

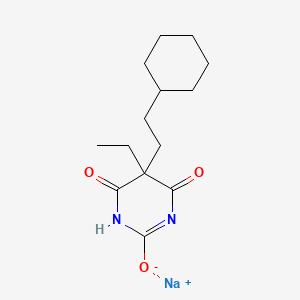

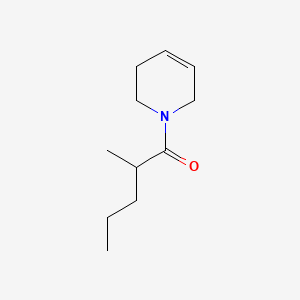


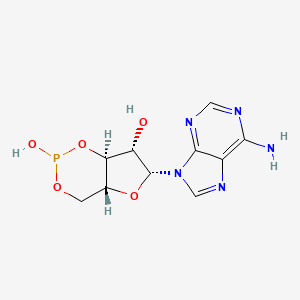
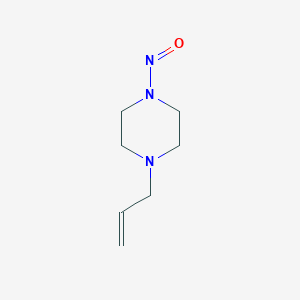
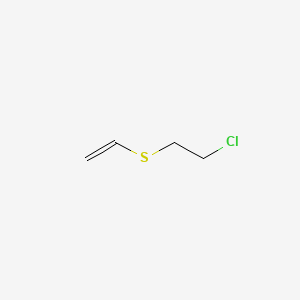
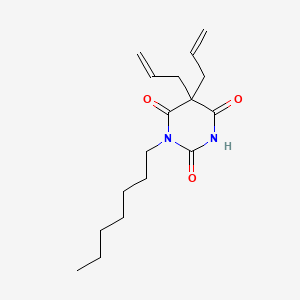
![tert-Butyl(dimethyl)silyl 3-([tert-butyl(dimethyl)silyl]oxy)propanoate](/img/structure/B13805192.png)
